

# CAS number 1408074-68-9 properties and structure

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## Compound of Interest

Compound Name: *1-Boc-3-fluoro-3-azetidineacetic acid*

Cat. No.: *B1529587*

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An In-depth Technical Guide to 2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9)

## Authored by: A Senior Application Scientist

### Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the successful development of novel therapeutics. Small, strained ring systems, particularly those rich in  $sp^3$  centers, have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates. Among these, the azetidine scaffold has emerged as a valuable bioisostere for various functional groups, offering improvements in parameters such as solubility, metabolic stability, and ligand-receptor interactions. The introduction of fluorine into these scaffolds further amplifies their utility by modulating basicity, lipophilicity, and metabolic pathways.

This technical guide provides a comprehensive overview of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid (CAS No. 1408074-68-9), a specialized building block designed for the synthesis of complex molecules in drug discovery programs. While extensive experimental data for this specific compound is not publicly available, this guide will synthesize information on its structural features, predicted properties, and its role within the broader context of fluorinated azetidines in medicinal chemistry. We will explore its potential

applications and provide a representative synthetic protocol to illustrate its utility for researchers, scientists, and drug development professionals.

## Physicochemical and Structural Properties

The fundamental properties of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid are summarized in the table below. It is important to note that while basic identifiers are confirmed, some properties are predicted and should be used as a guide for experimental design.

Property	Value	Source
CAS Number	1408074-68-9	[1][2]
IUPAC Name	2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid	[2]
Synonym	1-Boc-3-fluoro-3-azetidineaetic acid	[1]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> FNO <sub>4</sub>	[1][2]
Molecular Weight	233.24 g/mol	[1]
SMILES	O=C(O)CC1(F)CN(C(OC(C)(C)C)=O)C1	
InChIKey	TZFKVZIUVDYNHJ-UHFFFAOYSA-N	
Predicted XlogP	0.6	
Purity	≥95% (as offered by commercial suppliers)	
Storage	2-8°C, sealed in a dry environment	

## Chemical Structure and Key Features

The structure of 2-(1-(tert-butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is meticulously designed to serve as a versatile building block in multi-step organic synthesis.

Caption: 2D Structure of **1-Boc-3-fluoro-3-azetidineacetic acid**.

The molecule incorporates several key functional and structural elements:

- **Azetidine Ring:** This four-membered nitrogen-containing heterocycle provides a rigid, three-dimensional scaffold. Its strained nature can influence bond angles and reactivity, while its  $sp^3$ -rich character is often desirable for improving solubility and reducing planarity in drug candidates.
- **Fluorine Atom:** The presence of a fluorine atom at the 3-position has profound effects on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the pKa of nearby functional groups, block metabolic oxidation, and form favorable interactions with protein targets. In the context of the azetidine ring, the fluorine atom can lower the basicity of the nitrogen, which can be advantageous for reducing off-target effects, such as hERG channel binding.
- **Carboxylic Acid Group:** This functional group serves as a primary handle for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups, allowing for the covalent attachment of the fluoroazetidine moiety to a parent molecule or another building block.
- **tert-Butoxycarbonyl (Boc) Protecting Group:** The Boc group on the azetidine nitrogen is a standard acid-labile protecting group in organic synthesis. Its presence ensures that the nitrogen atom does not interfere with reactions involving the carboxylic acid group. The Boc group can be selectively removed under acidic conditions to reveal the secondary amine, providing another point for diversification.

## The Role of Fluorinated Azetidines in Drug Discovery

The deliberate design of molecules like **1-Boc-3-fluoro-3-azetidineacetic acid** stems from the recognized advantages of incorporating fluorinated azetidines into drug candidates.

## Advantages of the Azetidine Scaffold

Azetidines have become increasingly popular in medicinal chemistry for several reasons:

- **Improved Physicochemical Properties:** They can enhance aqueous solubility and reduce lipophilicity compared to larger, more greasy ring systems.
- **Metabolic Stability:** The azetidine ring is generally more stable to metabolic degradation than other commonly used amines.
- **Three-Dimensionality:** The non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for protein targets.

## Impact of Fluorine Substitution

The introduction of fluorine can fine-tune molecular properties in several ways:

- **Modulation of pKa:** The electron-withdrawing nature of fluorine can significantly lower the pKa of the azetidine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic profile and reducing interactions with off-targets.
- **Enhanced Metabolic Stability:** The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with a C-F bond at a potential site of metabolism can prevent oxidation by cytochrome P450 enzymes.
- **Increased Binding Affinity:** Fluorine can participate in favorable electrostatic interactions with protein targets and can influence the conformation of the molecule to favor a bioactive pose.

## Hypothetical Synthetic Application: Amide Coupling Workflow

To illustrate the practical use of **1-Boc-3-fluoro-3-azetidineacetic acid**, we present a detailed, step-by-step protocol for a standard amide coupling reaction. This workflow is representative of how this building block would be used to incorporate the fluoroazetidine motif into a lead molecule.

Objective: To couple **1-Boc-3-fluoro-3-azetidineacetic acid** with a primary amine ( $R-NH_2$ ) to form the corresponding amide.

Methodology:

- Reagent Preparation:
  - Dissolve **1-Boc-3-fluoro-3-azetidineacetic acid** (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The choice of solvent depends on the solubility of the starting materials.
  - Add a peptide coupling reagent, such as HATU (1.1 eq) or HBTU (1.1 eq). These reagents activate the carboxylic acid for nucleophilic attack.
  - Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base neutralizes the acidic byproducts of the coupling reaction and maintains a favorable reaction pH.
- Reaction Execution:
  - Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
  - Add the primary amine ( $R-NH_2$ ) (1.0-1.2 eq) to the reaction mixture.
  - Allow the reaction to proceed at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
  - Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
  - Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated  $NH_4Cl$  solution) to remove excess base, followed by a weak base (e.g., saturated  $NaHCO_3$  solution) to remove unreacted starting acid, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

#### Causality Behind Experimental Choices:

- Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated ester and reduce the reaction yield.
- Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and racemization (if chiral centers are present).
- Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is used to avoid competing reactions with the activated ester.
- Aqueous Work-up: The series of washes is designed to systematically remove unreacted starting materials and byproducts, simplifying the final purification step.

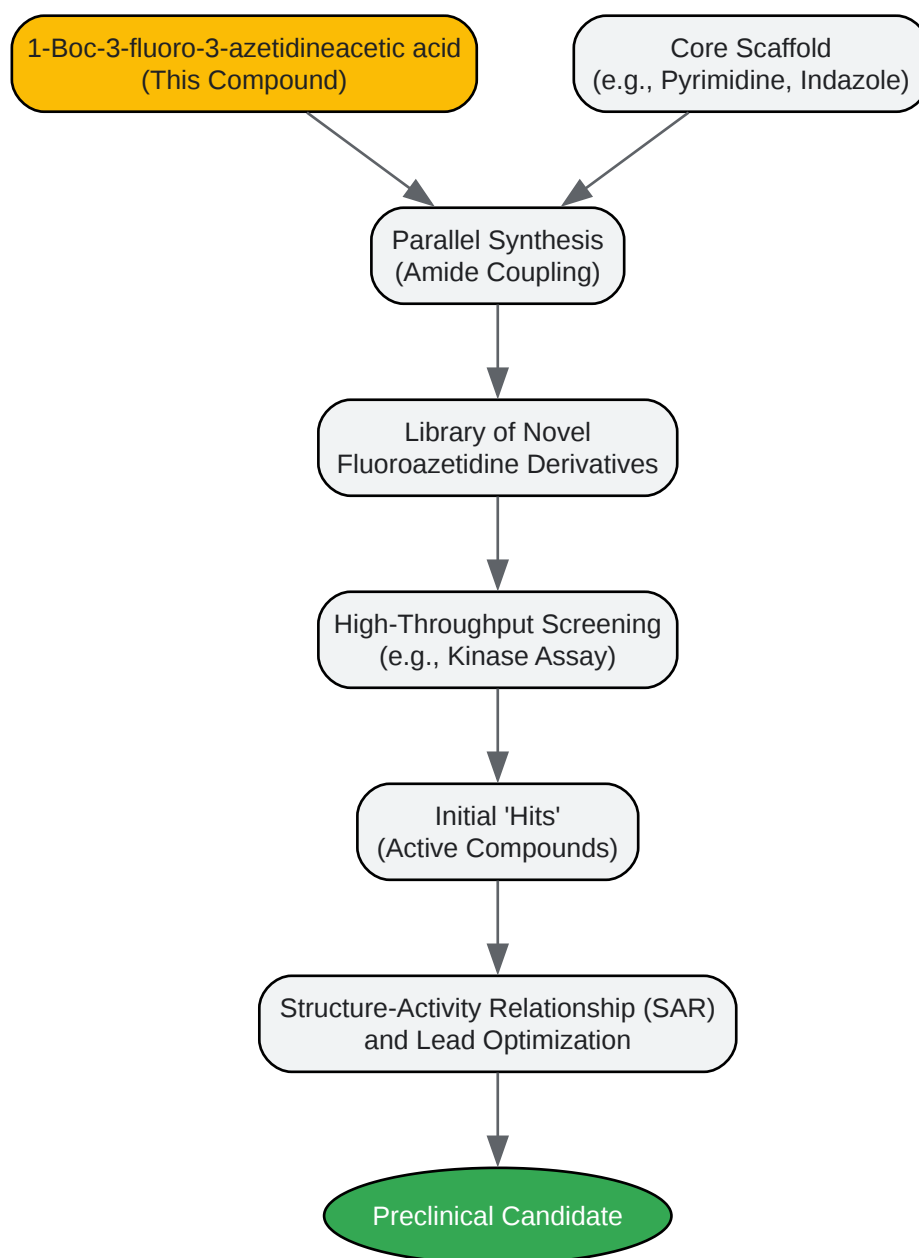


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Caption: A typical workflow for amide coupling.

## Conceptual Role in Drug Discovery Programs

Building blocks like **1-Boc-3-fluoro-3-azetidineacetic acid** are instrumental in generating libraries of novel compounds for screening against biological targets. The following diagram illustrates this conceptual workflow in the context of a generic kinase inhibitor program.



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Caption: Conceptual workflow for drug discovery.

## Conclusion

2-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)acetic acid is a highly functionalized and strategically designed building block for medicinal chemistry. While specific experimental and biological data for this compound are not widely published, its value lies in the combination of a strained,  $sp^3$ -rich azetidine core, a modulating fluorine atom, and versatile synthetic handles in

the form of a protected amine and a carboxylic acid. This combination allows for its efficient incorporation into a diverse range of molecules, enabling the exploration of novel chemical space in the pursuit of new therapeutics. For drug discovery programs, this compound represents a valuable tool for systematically studying the impact of the fluoroazetidine motif on ligand-target interactions and overall pharmacokinetic properties.

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